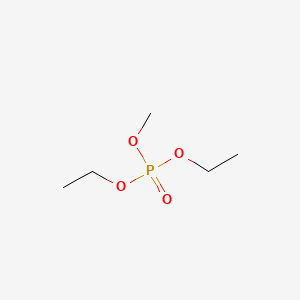

Diethyl methyl phosphate

CAS No.: 867-17-4

Cat. No.: VC8004340

Molecular Formula: C5H13O4P

Molecular Weight: 168.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 867-17-4 |

|---|---|

| Molecular Formula | C5H13O4P |

| Molecular Weight | 168.13 g/mol |

| IUPAC Name | diethyl methyl phosphate |

| Standard InChI | InChI=1S/C5H13O4P/c1-4-8-10(6,7-3)9-5-2/h4-5H2,1-3H3 |

| Standard InChI Key | UAEWCWCMYQAIDR-UHFFFAOYSA-N |

| SMILES | CCOP(=O)(OC)OCC |

| Canonical SMILES | CCOP(=O)(OC)OCC |

Introduction

Synthesis and Industrial Production

Phosphorylation of Alcohols

A plausible route involves the reaction of phosphoryl chloride (POCl₃) with methanol and ethanol in a stepwise manner:

This method mirrors the synthesis of dimethyl phosphate, where phosphorus trichloride reacts with methanol .

Patent-Based Approach for Analogous Compounds

A Chinese patent (CN107602608A) describes the synthesis of diethyl methyl-phosphonite using phosphorus trichloride, aluminum chloride, and chloromethane . While this targets a phosphonite, adapting the protocol with oxygen-containing reagents could yield diethyl methyl phosphate:

-

Formation of a ternary complex with PCl₃, AlCl₃, and CH₃Cl.

-

Reduction with aluminum powder.

-

Reaction with ethanol under controlled conditions.

Key Reaction Parameters:

-

Temperature: 140–160°C during reduction.

-

Solvent: Dichloromethane.

Applications and Industrial Relevance

Agricultural Uses

Organophosphates like dimethyl phosphate are widely used as pesticides due to their acetylcholinesterase-inhibiting properties . Diethyl methyl phosphate may serve as an intermediate in herbicide production, such as glufosinate-ammonium, a broad-spectrum herbicide .

Chemical Modeling

Phosphate esters are employed to mimic biological phosphates in nucleic acids and phospholipids . Diethyl methyl phosphate could act as a model compound for studying enzymatic hydrolysis or environmental degradation pathways.

Toxicological and Environmental Implications

Human Health Risks

Organophosphates are notorious for their neurotoxicity. Metabolites like dimethyl phosphate (DMP) inhibit cholinesterase enzymes, leading to:

-

Chronic effects: Memory impairment, developmental disorders, and diabetes .

While diethyl methyl phosphate’s toxicity is unstudied, its structural similarity to DMP suggests comparable risks.

Environmental Persistence

Organophosphates typically exhibit moderate persistence in soil and water. Hydrolysis half-lives range from days to weeks, depending on pH and temperature. Microbial degradation pathways may mitigate long-term environmental impact.

Future Research Directions

-

Synthetic Optimization: Developing safer, higher-yield synthesis routes.

-

Toxicokinetics: Assessing absorption, distribution, and excretion in mammalian systems.

-

Environmental Monitoring: Detecting residues in agricultural runoff and groundwater.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume